1,4-Bis(trimethylsilyl)benzene
Overview
Description
Synthesis Analysis
Synthesis of 1,4-bis(trimethylsilyl)benzene and its derivatives involves multiple approaches, including Diels-Alder cycloaddition, C-H activation reactions, and the use of Rieke-magnesium or the entrainment method for the preparation of bis(trimethylsilyl)benzenes. Efficient, high-yield routes have been developed, starting from 1,2-bis(trimethylsilyl)acetylene or 1,2-bis(trimethylsilyl)benzene, leading to various functionalized derivatives through reactions catalyzed by cobalt, iridium, or palladium (Reus et al., 2012), (Kitamura et al., 2013), (Lorbach et al., 2010).
Molecular Structure Analysis
The molecular structure and conformation of 1,4-bis(trimethylsilyl)benzene have been studied through gas-phase electron diffraction and theoretical calculations, revealing insights into its syn- and anti-coplanar conformations and the impact of trimethylsilyl groups on the benzene ring's geometry (Campanelli et al., 1999).
Chemical Reactions and Properties
1,4-Bis(trimethylsilyl)benzene undergoes various chemical reactions, including interactions with aromatic aldehydes catalyzed by TiCl4, leading to (1-vinylallyl)benzene type derivatives, and photolytic reactions producing homolytic aromatic substitution products. These reactions showcase its versatility in synthesizing complex organic molecules (Ding et al., 2006), (Bennett et al., 1971).
Physical Properties Analysis
The synthesis of polyphenylene derivatives from 1,4-bis(trimethylsilyl)benzene demonstrates the influence of the trimethylsilyl substituent on the coupling position during electrochemical polymerization, highlighting its role in determining the molecular weight and solubility of the resulting polymers (Nakamura et al., 2020).
Chemical Properties Analysis
Studies on the reductive trimethylsilylation of 1,4-bis(trimethylsilyl)benzene and related dibromo- and dichlorobenzenes reveal the formation of various cyclohexadiene derivatives, illustrating the compound's reactivity and the potential for generating novel organometallic and organometalloidal compounds. These reactions are indicative of the compound's utility in synthetic organic and organometallic chemistry (Brennan & Gilman, 1968).
Scientific Research Applications
Synthesis of Luminescent and Organometallic Compounds
1,4-Bis(trimethylsilyl)benzene is used as a starting material for synthesizing benzyne precursors, Lewis acid catalysts, and luminophores. Efficient methods have been developed for the synthesis of functionalized bis(trimethylsilyl)benzenes, which are used in Suzuki and Stille coupling reactions, and as Suzuki reagents (Reus et al., 2012).
Preparation of Cyclohexadiene
It can be used for the preparation of cyclohexadiene from benzene through a process involving disilylation in an inert atmosphere followed by hydrolysis in a strongly basic medium (Dunogues et al., 1972).
Creation of Cationic 1,4-Dipalladated Benzene Ring Complexes
This compound is used in the synthesis of cationic 1,4-dipalladated benzene ring complexes, which have potential applications in organometallic chemistry (Steenwinkel et al., 1997).
Development of Luminescent π-Conjugated Materials
It serves as a key starting material for the synthesis of luminescent π-conjugated materials, offering a convenient preparation method (Lorbach et al., 2010).
Solid-State Kinetics and Gas-Phase Prediction
The compound's solid-state kinetics and gas-phase predictions are studied for applications in chemical vapor deposition processes (Selvakumar et al., 2012).
Formation of Complexes with Chromium
It is utilized in the preparation of bis(trimethylsilyl-η-benzene)chromium complexes, showing ease of desilylation and the ability to form radical cations and anions (Elschenbroich et al., 1982).
Synthesis of Tetraketene
Used in the synthesis of tetraketene, demonstrating potential applications in organic synthesis and photolysis reactions (Liu & Tidwell, 1995).
Reaction with Aromatic Aldehydes
It reacts with aromatic aldehydes in the presence of titanium tetrachloride, leading to the formation of homoallylic alcohols and vinylallyl benzene derivatives (Ding et al., 2006).
Preparation of Photovoltaic Materials
The compound is used in the synthesis of 1,4-bis(alkynyl)benzene derivatives, which have potential as photovoltaic materials (Zhang et al., 2020).
Use in Polymerization Processes
It is involved in the polymerization process to create cross-conjugated polymers and hyperbranched materials (Londergan et al., 1998).
Safety And Hazards
Future Directions
1,4-Bis(trimethylsilyl)benzene has received attention because of its stability under normal conditions, volatility, absence of chlorine, and ability to deposit silicon carbide films under relatively mild conditions . This makes it a valuable compound for future research and applications, particularly in the field of materials science .
properties
IUPAC Name |
trimethyl-(4-trimethylsilylphenyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22Si2/c1-13(2,3)11-7-9-12(10-8-11)14(4,5)6/h7-10H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRBTKMAZQNKPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80157223 | |
Record name | Silane, p-phenylenebis(trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80157223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(trimethylsilyl)benzene | |
CAS RN |
13183-70-5 | |
Record name | 1,4-Bis(trimethylsilyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13183-70-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silane, p-phenylenebis(trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013183705 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, p-phenylenebis(trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80157223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Bis(trimethylsilyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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